![molecular formula C15H14N2OS B4960814 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is a thiazolidine derivative that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been studied extensively for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells.
Mecanismo De Acción
The mechanism of action of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been proposed that this compound may act by modulating the expression of certain genes involved in insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is its potential applications in drug development. This compound has been found to exhibit a variety of pharmacological properties, which may make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of the mechanisms of action of this compound, which may lead to the identification of new drug targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been achieved through various methods. One of the most common methods is the reaction of 2-phenylthiocarbonyl chloride with 3-pyridylcarboxaldehyde in the presence of a base. This reaction leads to the formation of 2-phenylthio-3-(pyridin-3-yl)acrylonitrile, which is then subjected to a cyclization reaction with thiourea to yield this compound.
Propiedades
IUPAC Name |
(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(13-7-4-8-16-11-13)17-9-10-19-15(17)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRNSJJUYVHOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
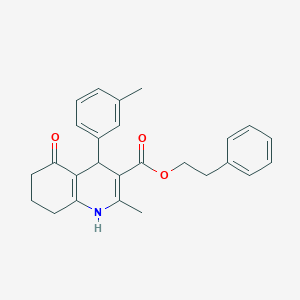
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
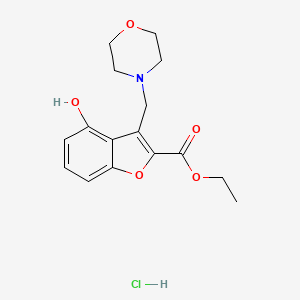
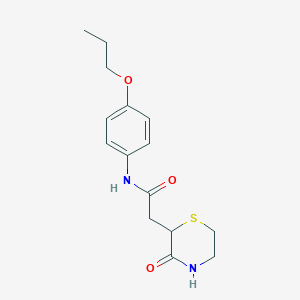
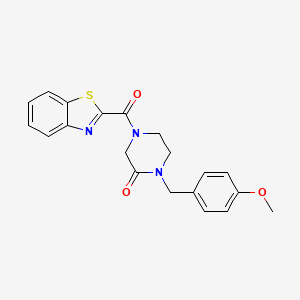
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
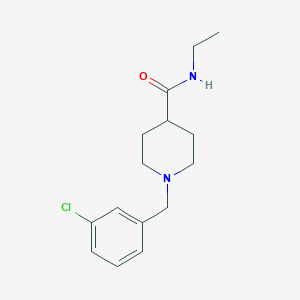
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
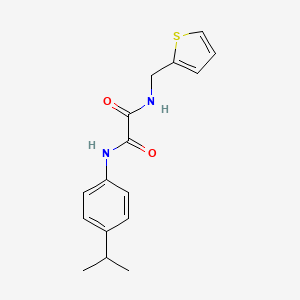
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)